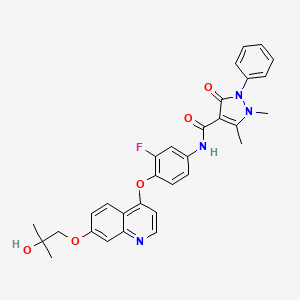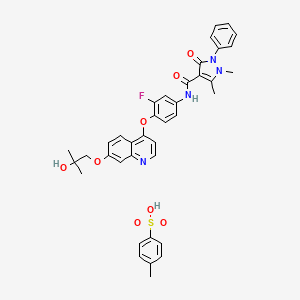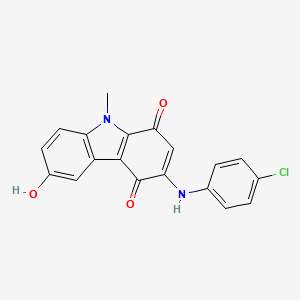
Antifungal agent 1
Vue d'ensemble
Description
Antifungal agents, also known as antimycotic medications, are pharmaceutical fungicides or fungistatics used to treat and prevent mycosis such as athlete’s foot, ringworm, candidiasis (thrush), serious systemic infections such as cryptococcal meningitis, and others . They are usually obtained by a doctor’s prescription, but a few are available over the counter .
Synthesis Analysis
A series of 1,2,3-triazole phenylhydrazone derivatives were designed and synthesized as antifungal agents . In another study, potential antifungal agents were developed on the basis of farnesol, geraniol, myrtenol, perillyl alcohol, cedrol and phytol .
Molecular Structure Analysis
The molecular structure of antifungal agents is determined by 1H-NMR spectroscopy, MS, elemental analysis and X-ray single-crystal diffraction . The structure of the most active compounds was determined by ADME–Tox and molecular docking studies .
Chemical Reactions Analysis
Antifungal agents mainly target specific components of the fungal plasma membrane or its biosynthetic pathways . For example, the polyenes have a strong affinity for the ergosterol found in the membrane of fungal cells .
Physical And Chemical Properties Analysis
The degree of pharmacokinetic variability is linked to the inherent physiochemical properties of the drug (hydrophobic vs hydrophilic characteristics, protein binding), oral bioavailability, and the pathways by which the antifungal is metabolized and cleared .
Applications De Recherche Scientifique
Mechanisms of Action of Antifungal Agents : Antifungal agents target various aspects of fungal cells, such as cell wall synthesis, protein synthesis, and ergosterol production. This category of drugs includes triazoles, echinocandins, and sordarins, each with unique mechanisms of action (Odds, Brown, & Gow, 2003).
Antibiotics that Inhibit Fungal Cell Wall Development : Some antifungal agents selectively inhibit the biosynthesis of critical structural elements in the fungal cell, like glucan, chitin, and mannan. This selective targeting offers a therapeutic advantage by interacting with targets not found in mammalian cells (Debono & Gordee, 1994).
Applications in Animal Health : Antifungal agents are used in veterinary medicine to treat and prevent fungal infections in various animals, including dogs, cats, cattle, sheep, and birds (Rochette, Engelen, & Vanden Bossche, 2003).
Electrochemical Sensors for Antifungal Azoles Detection : To minimize adverse reactions and environmental impact, electrochemical methods have been developed for sensitive and reliable detection of antifungal azoles (Ţuchiu, Stefan-van Staden, & van Staden, 2022).
Current Status and Future Developments of Systemic Antifungal Agents : Addressing the increasing prevalence of fungal infections, particularly in immunocompromised patients, research is ongoing to develop new antifungal drugs with novel targets and improved formulations (Seyedmousavi et al., 2017).
Emergence of Antifungal Drug Resistance : The rise in antifungal drug resistance is a significant concern, particularly among Candida species. Understanding the molecular mechanisms of resistance can aid in managing fungal diseases more effectively (Cowen et al., 2015).
Advances in Topical and Systemic Antifungals : New antifungal agents have broadened options for treating both superficial and systemic fungal infections, overcoming limitations like drug interactions and adverse effects (Zhang, Camp, & Elewski, 2007).
Fungal Plasma Membrane Proton Pumps as New Antifungal Targets : Targeting the fungal plasma membrane proton pump represents a promising approach for developing new antifungals, offering potential selectivity over host enzymes (Monk & Perlin, 1994).
New Horizons in Antifungal Therapy : Novel compounds with potent antifungal activity are being identified, including compounds previously used for other purposes in humans. This diversification of antifungal agents is crucial for addressing invasive fungal infections (Pianalto & Alspaugh, 2016).
Natural Products as Antifungal Agents : The search for new antifungal agents has led to a renewed interest in natural products. Natural compounds are being investigated for their potential as antifungal agents with different mechanisms of action (Di Santo, 2010).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c1-22-15-7-6-12(23)8-13(15)17-18(22)16(24)9-14(19(17)25)21-11-4-2-10(20)3-5-11/h2-9,21,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAFTMJUVQDZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C3=C1C(=O)C=C(C3=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antifungal agent 1 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




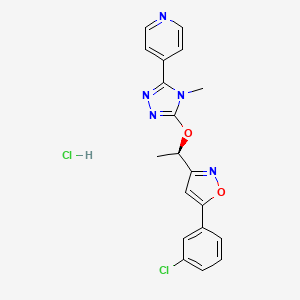
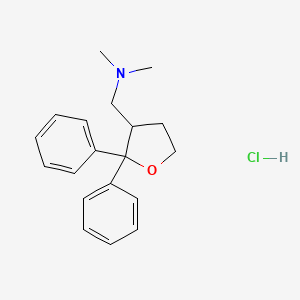


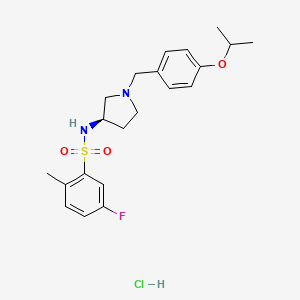

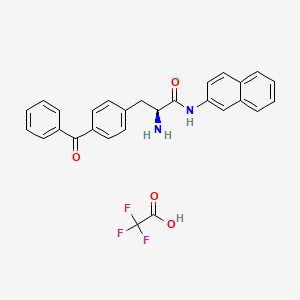
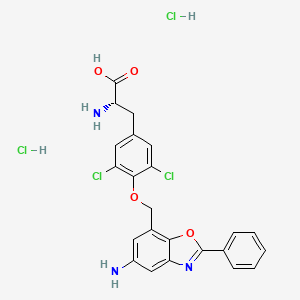

![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)
